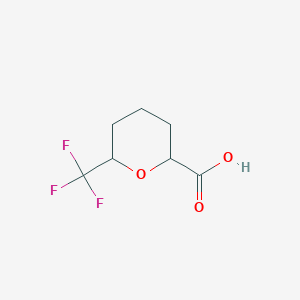

6-(Trifluoromethyl)oxane-2-carboxylic acid

Description

Properties

IUPAC Name |

6-(trifluoromethyl)oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHAKZJVFNMJQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC(C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)oxane-2-carboxylic acid typically involves the introduction of a trifluoromethyl group into an oxane ring followed by the addition of a carboxylic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. The reaction conditions often require the presence of a base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)oxane-2-carboxylic acid may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)oxane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(Trifluoromethyl)oxane-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomer: 2-(Trifluoromethyl)oxane-2-carboxylic Acid

- Structure : The -CF₃ and -COOH groups are both at position 2 on the oxane ring.

- Molecular Formula : C₇HₙF₃O₃ (identical to the target compound).

- Key Differences: Acidity: The proximity of -CF₃ to -COOH in this isomer results in a stronger acid (estimated pKa ~2.0) compared to the 6-substituted isomer (pKa ~2.5) due to enhanced electron withdrawal.

- Applications: Limited biological data are available, but its synthetic utility is noted in organofluorine chemistry .

Heterocyclic Analog: 4-Oxo-6-(trifluoromethyl)pyran-2-carboxylic Acid

- Structure : A pyran (unsaturated six-membered ring with one oxygen) backbone with -CF₃ at position 6, -COOH at position 2, and a ketone (=O) at position 4.

- Molecular Formula : C₇H₃F₃O₄ (MW = 208.09 g/mol).

- Key Differences :

- Aromaticity : The unsaturated pyran ring introduces conjugation, altering electronic properties compared to the saturated oxane backbone.

- Acidity : The ketone group further increases acidity (pKa ~1.8) compared to oxane derivatives.

- Solubility : Higher polarity due to the ketone reduces logP (~0.5 vs. ~1.2 for the target compound).

- Applications : Used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .

Aromatic Derivative: 6-(Trifluoromethyl)nicotinic Acid

- Structure : A pyridine ring with -COOH at position 3 and -CF₃ at position 6.

- Molecular Formula: C₇H₄F₃NO₂ (MW = 197.11 g/mol).

- Key Differences :

- Electronic Environment : The aromatic pyridine ring delocalizes electron density, reducing the -CF₃ group’s electron-withdrawing effect on the carboxylic acid (pKa ~2.3).

- Lipophilicity : Higher logP (~1.5) due to the planar aromatic system.

- Applications : A precursor in antiviral and anticancer drug development .

Hydroxylated Oxane Derivatives: 3,4,5-Trihydroxy-6-[3-(3-phenylpropanoyl)phenoxy]oxane-2-carboxylic Acid

- Structure: Oxane backbone with multiple hydroxyl groups and a phenoxy substituent.

- Molecular Formula : C₂₁H₂₀O₁₀ (MW = 432.38 g/mol).

- Key Differences :

Comparative Data Table

Biological Activity

6-(Trifluoromethyl)oxane-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and potentially alters its interaction with biological targets. The oxane ring contributes to the compound's stability and reactivity.

The biological activity of 6-(trifluoromethyl)oxane-2-carboxylic acid is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the carboxylic acid moiety can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, impacting processes such as inflammation or cell proliferation.

- Receptor Modulation : It may act on various receptors, influencing signaling pathways that regulate cellular responses.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 6-(trifluoromethyl)oxane-2-carboxylic acid:

- Antimicrobial Activity : Preliminary investigations suggest potential efficacy against various bacterial strains. For instance, compounds similar to 6-(trifluoromethyl)oxane-2-carboxylic acid have shown significant antibacterial properties against multidrug-resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae .

- Anti-inflammatory Properties : The compound is being explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.

- Anticancer Potential : Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cells, warranting further investigation into their mechanisms and therapeutic applications.

Research Findings

Several studies have been conducted to evaluate the biological activity of 6-(trifluoromethyl)oxane-2-carboxylic acid:

- Antibacterial Studies :

- In Vivo Efficacy :

- Mechanistic Studies :

Case Studies

Several case studies illustrate the application of 6-(trifluoromethyl)oxane-2-carboxylic acid in drug discovery:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antibacterial Activity | Identified potent inhibitors against E. coli topoisomerases; MIC values <0.25 μg/mL for resistant strains. |

| Study B | Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers in mouse models of arthritis. |

| Study C | Anticancer Screening | Showed selective cytotoxicity towards breast cancer cell lines with IC50 values indicating significant potency. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.